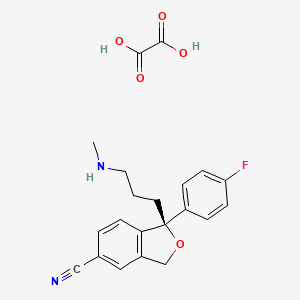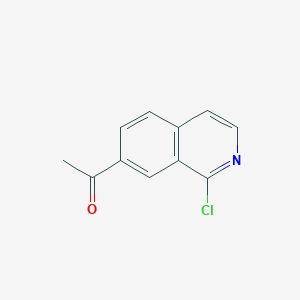
1-(1-Chloroisoquinolin-7-yl)ethan-1-one
Vue d'ensemble
Description
1-(1-Chloroisoquinolin-7-yl)ethan-1-one (1-CIQ) is an organic compound that has been widely studied in recent years due to its potential applications in various scientific fields. 1-CIQ has been found to have a wide range of biochemical and physiological effects, which makes it an attractive target for both research and applications.
Applications De Recherche Scientifique
Synthesis of Antimalarial and Anti-Plasmodial Compounds
Compounds derived from 1-(1-Chloroisoquinolin-7-yl)ethan-1-one have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For example, new ferrocene–chloroquine analogues have been developed, with some compounds showing high efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum in vitro (Beagley et al., 2003). Similarly, ruthenocene–chloroquine analogues have also been synthesized, showing promising antiplasmodial activity (Beagley et al., 2002).
Antimicrobial Activity
Some derivatives have been tested for their antimicrobial properties. A study on bisquinolines, which include structural elements derived from 1-(1-Chloroisoquinolin-7-yl)ethan-1-one, revealed compounds with superior activity compared to chloroquine against chloroquine-resistant Plasmodium falciparum strains, suggesting potential as new antimalarial agents (Kondaparla et al., 2017).
Cytotoxicity Evaluation for Cancer Research
Derivatives of 1-(1-Chloroisoquinolin-7-yl)ethan-1-one have been synthesized and their cytotoxic effects on human breast tumor cell lines have been examined. Some compounds were found to be quite effective, suggesting that this scaffold can serve as a prototype for the development of new anticancer agents (Zhang et al., 2007).
Synthesis of Fluorescent Probes
Novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, derived from 1-(1-Chloroisoquinolin-7-yl)ethan-1-one, have been synthesized and characterized for their photophysical properties. These compounds have shown potential as reversible colorimetric fluorescent probes for selective detection of Zn2+ ions, demonstrating their application in bioimaging and sensor development (Kasirajan et al., 2017).
Propriétés
IUPAC Name |
1-(1-chloroisoquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-3-2-8-4-5-13-11(12)10(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDGHLWYJHUDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroisoquinolin-7-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



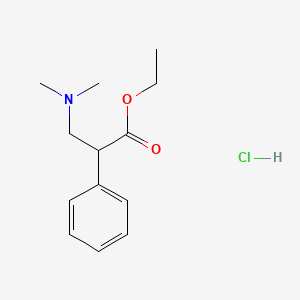
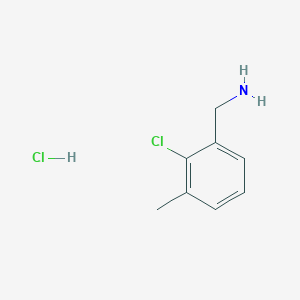
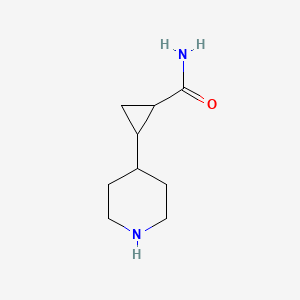
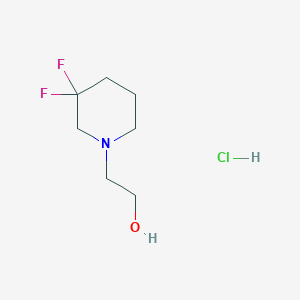
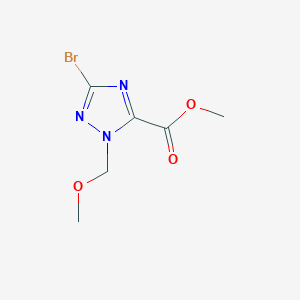
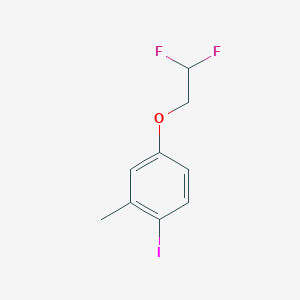
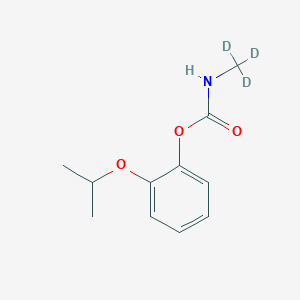
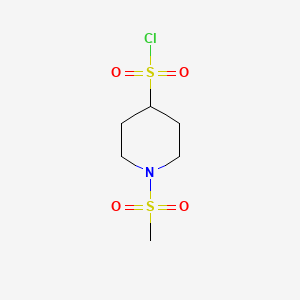
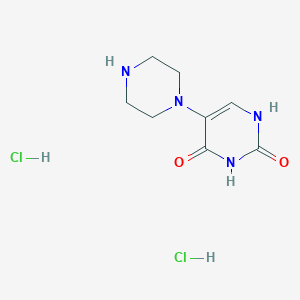
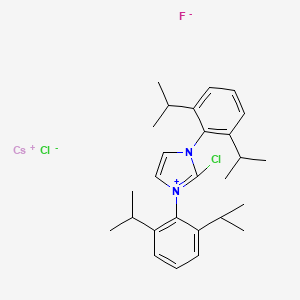
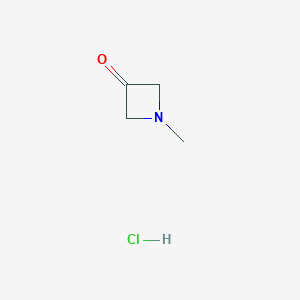
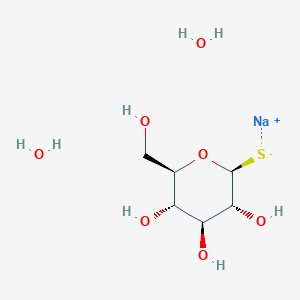
![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)
